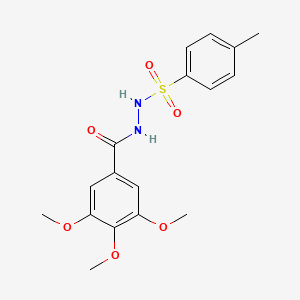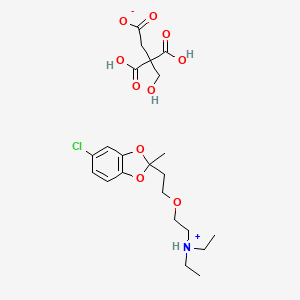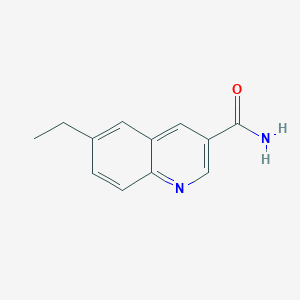
6-Ethylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylquinoline-3-carboxamide is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an ethyl group at the 6th position and a carboxamide group at the 3rd position of the quinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzophenone and ethyl acetoacetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
6-Ethylquinoline-3-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Ethylquinoline-3-carboxamide involves its interaction with specific molecular targets:
Aryl Hydrocarbon Receptor (AhR): The compound can activate AhR, leading to the modulation of immune responses.
CETP Inhibition: By inhibiting CETP, the compound can increase high-density lipoprotein (HDL) cholesterol levels, potentially reducing the risk of cardiovascular diseases.
ATM Kinase Inhibition: The compound has shown potential as an inhibitor of ATM kinase, which is involved in the DNA damage response pathway.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
6-ethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-2-8-3-4-11-9(5-8)6-10(7-14-11)12(13)15/h3-7H,2H2,1H3,(H2,13,15) |
InChI-Schlüssel |
CMQATHLYZPRTPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=CC(=CN=C2C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
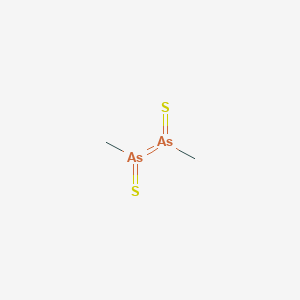
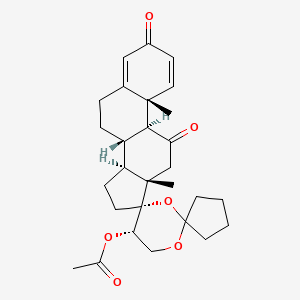
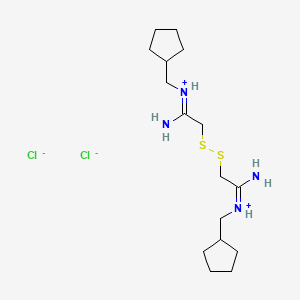
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)

![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
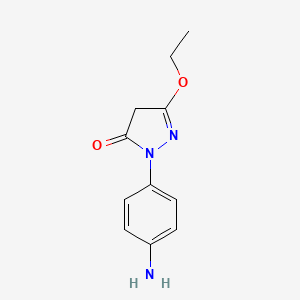
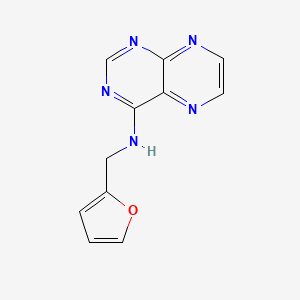
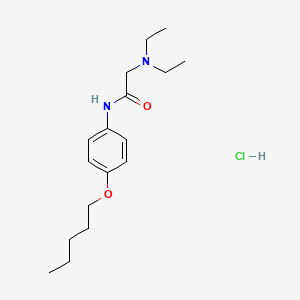
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
